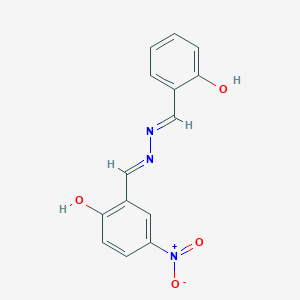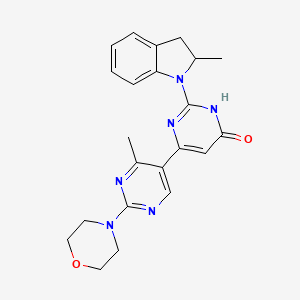
N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industry. This compound is known for its unique mechanism of action and its ability to produce significant biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can modulate gene expression and alter cellular processes such as cell cycle progression, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to produce significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit HDAC activity. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments is its ability to modulate gene expression and alter cellular processes. This compound can be used to study the role of specific genes and proteins in cellular processes such as cell cycle progression, differentiation, and apoptosis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of research could focus on the development of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, further research could be conducted to investigate the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Another area of research could focus on the development of analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Finally, research could be conducted to investigate the potential applications of this compound in other areas such as epigenetics and immunology.
合成方法
The synthesis method of N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-1,3-benzoxazole-3(2H)-propanoic acid in the presence of a suitable coupling agent. The reaction is carried out in a suitable solvent under controlled conditions of temperature and pressure. The resulting product is then purified by suitable methods such as recrystallization or chromatography.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has potential applications in the medical and pharmaceutical industry. This compound has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit significant anti-tumor activity and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-7-6-11(18)10-12(14)19-16(21)8-9-20-13-4-2-3-5-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSXVNYUABHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083265.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)
![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)